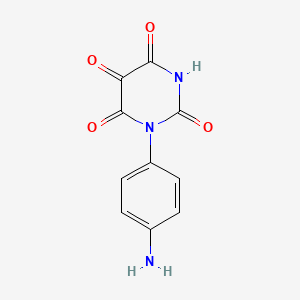
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1h,3h)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group containing an amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone typically involves the reaction of primary amines with barbituric acid derivatives. One common method includes a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This reaction is carried out under mild conditions in ethanol media, providing good yields and numerous hydrogen-bonding possibilities in the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: The core structure of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is similar to pyrimidine, a fundamental component of nucleic acids.
Barbituric Acid Derivatives: These compounds share a similar pyrimidine ring structure and are known for their sedative and anticonvulsant properties.
Dihydropyrimidines: Reduced forms of pyrimidines that exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
6278-79-1 |
|---|---|
Molekularformel |
C10H7N3O4 |
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-1,3-diazinane-2,4,5,6-tetrone |
InChI |
InChI=1S/C10H7N3O4/c11-5-1-3-6(4-2-5)13-9(16)7(14)8(15)12-10(13)17/h1-4H,11H2,(H,12,15,17) |
InChI-Schlüssel |
OWZLYLVDNRVMRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N2C(=O)C(=O)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


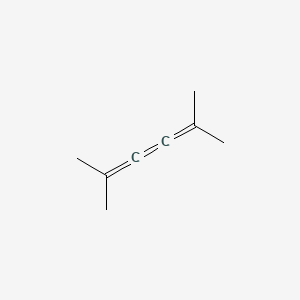
![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

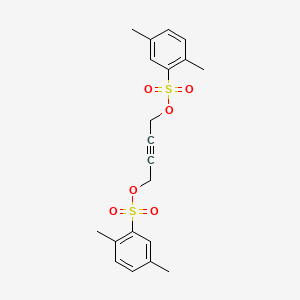
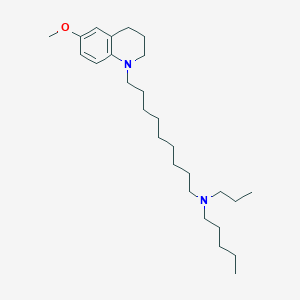
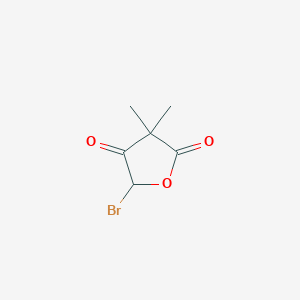
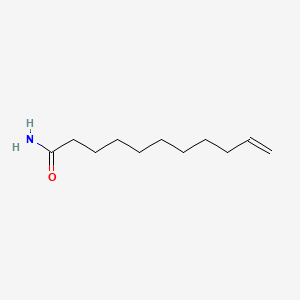

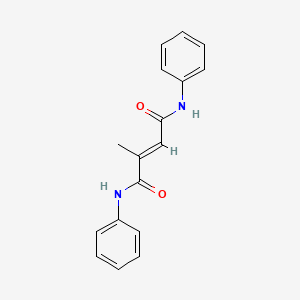
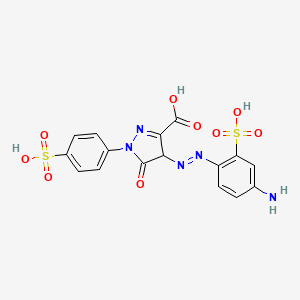
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
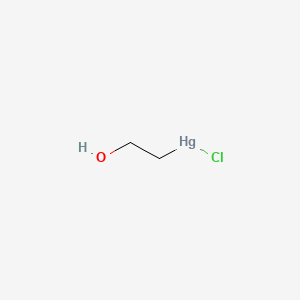
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
